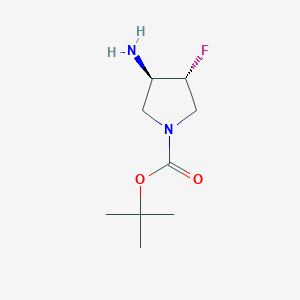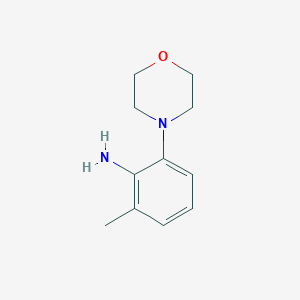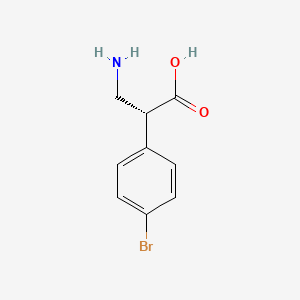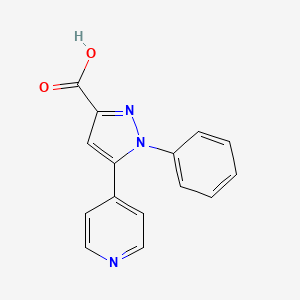![molecular formula C8H9NO B3103510 (5S)-5H,6H,7H-cyclopenta[b]pyridin-5-ol CAS No. 1443112-10-4](/img/structure/B3103510.png)
(5S)-5H,6H,7H-cyclopenta[b]pyridin-5-ol
Übersicht
Beschreibung
“(5S)-5H,6H,7H-cyclopenta[b]pyridin-5-ol” is a chemical compound that belongs to the class of organic compounds known as pyridines . Pyridines are compounds containing a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom replacing a carbon atom . This compound is used in the chemical industry as a raw material and is also used as a solvent .
Synthesis Analysis
The synthesis of pyridine derivatives has been extensively studied. For instance, pyrazolo[3,4-b]pyridine derivatives have been synthesized using scaffold hopping and computer-aided drug design . Another method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C .Molecular Structure Analysis
The molecular structure of pyridine derivatives is similar to that of benzene, with one methine group replaced by a nitrogen atom . The structure of pyridine is completely analogous to that of benzene, being related by the replacement of CH with N .Chemical Reactions Analysis
Pyridine derivatives have been found to undergo various chemical reactions. For example, pyrazolo[3,4-b]pyridine derivatives have been evaluated for their activities to inhibit TRKA . Pyridine scaffolds have also been used in the formulation of pharmaceuticals, and are one of the nuclear components of more than 7000 existing drug molecules of medicinal importance .Physical and Chemical Properties Analysis
Pyridine is a basic heterocyclic organic compound. It is a colorless to yellow liquid with a sour, putrid, and fish-like odor . It is weakly basic and is miscible with water. It is highly flammable and when inhaled or ingested it becomes toxic .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Pyridine derivatives, including structures related to "(5S)-5H,6H,7H-cyclopenta[b]pyridin-5-ol," are vital for developing new therapeutic agents. These compounds exhibit a wide range of biological activities, such as antifungal, antibacterial, antioxidant, antiglycation, analgesic, antiparkinsonian, anticonvulsant, anti-inflammatory, antiviral, and anticancer activities. The versatility of the pyridine ring allows for significant structural diversity, enabling the design of molecules with targeted biological activities (Abu-Taweel et al., 2022); (Alshamrani, 2023).
Catalysis and Synthetic Applications
Pyridine scaffolds and their derivatives serve as key intermediates in the synthesis of complex organic molecules. They are employed in various catalytic processes, including hybrid catalyst systems for synthesizing complex heterocyclic compounds. These processes involve diverse catalysts like organocatalysts, metal catalysts, and nanocatalysts, highlighting the role of pyridine derivatives in facilitating multicomponent reactions and promoting green chemistry practices (Parmar et al., 2023).
Material Science and Chemosensing
In material science, pyridine derivatives demonstrate applications ranging from chemosensors to organic light-emitting diodes (OLEDs). These compounds can form complexes with metals, leading to materials that exhibit unique optical, electronic, and photophysical properties. Their ability to act as chemosensors for detecting various ions and molecules is particularly noteworthy, offering potential for environmental monitoring and analytical chemistry applications (Abu-Taweel et al., 2022).
Anticancer Research
Recent studies have focused on pyridine-based Cu(II) complexes as potent anticancer agents. These complexes are shown to possess enhanced anticancer potency against various cancer cell lines compared to pyridine alone, indicating a promising avenue for developing novel anticancer therapies. The complexation with Cu(II) is highlighted as a strategy to improve the bioavailability and pharmacological effects of pyridine derivatives, showcasing their potential in anticancer research (Alshamrani, 2023).
Wirkmechanismus
Mode of Action
Similar compounds have been found to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Related compounds have been shown to affect various pathways, including those involved in cell proliferation and apoptosis
Result of Action
Related compounds have been shown to have anticancer activity, suggesting that this compound may also have potential therapeutic effects .
Safety and Hazards
Pyridine is highly flammable and toxic when inhaled or ingested . It can cause skin irritation and serious eye irritation. It should be kept away from heat, sparks, open flames, and hot surfaces . It is advised to use only outdoors or in a well-ventilated area and to wear protective gloves, eye protection, and face protection when handling pyridine .
Zukünftige Richtungen
The future of pyridine research lies in the development of novel pyridine-based drug candidates. This privileged scaffold has been consistently incorporated in a diverse range of drug candidates approved by the FDA (Food and Drug Administration). In the next few years, a larger share of novel pyridine-based drug candidates is expected .
Eigenschaften
IUPAC Name |
(5S)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-8-4-3-7-6(8)2-1-5-9-7/h1-2,5,8,10H,3-4H2/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRSJDGVNWIEOA-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1O)C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@H]1O)C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3S)-Pyrrolidin-3-yl]pyridin-2-aminetrihydrochloride](/img/structure/B3103428.png)
![[4-(3-Methylpyridin-2-yl)oxan-4-yl]methanamine](/img/structure/B3103430.png)
![[4-(Oxetan-3-yloxy)phenyl]methanamine hydrochloride](/img/structure/B3103438.png)
![2-ethylbutyl (2S)-2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate](/img/structure/B3103444.png)
![1-[(3-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B3103448.png)


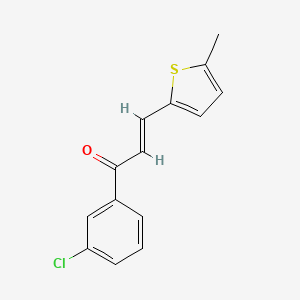
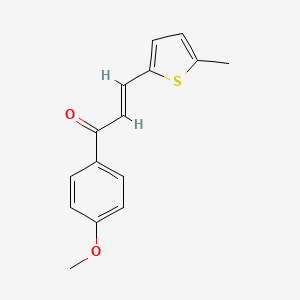
![4-Methoxybenzyl[(R)-glycidyl] ether](/img/structure/B3103488.png)
